Trimethoxyboroxine (CAS No. 102-24-9): A Comprehensive Technical Guide
Trimethoxyboroxine (CAS No. 102-24-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethoxyboroxine (TMB), with the Chemical Abstracts Service (CAS) number 102-24-9, is a versatile organoboron compound with a unique cyclic structure. This technical guide provides an in-depth overview of its identification, chemical and physical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its quantitative data in structured tables. Furthermore, logical workflows and reaction mechanisms are visualized using diagrams to facilitate a deeper understanding of its utility in various scientific domains.
Identification and Properties
Trimethoxyboroxine is a colorless, clear liquid characterized by a six-membered ring of alternating boron and oxygen atoms, with methoxy (B1213986) groups attached to each boron atom.[1][2] It is also known by several synonyms, including 2,4,6-Trimethoxy-1,3,5,2,4,6-trioxatriborinane, Boric acid (H₃B₃O₆), trimethyl ester, and TMBX.[1][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of trimethoxyboroxine is presented in Table 1. It is notably sensitive to moisture and air, reacting with water.[1][3] This reactivity is a key consideration for its handling and storage, which should be under ambient temperatures in a tightly sealed container.[1]
Table 1: Chemical and Physical Properties of Trimethoxyboroxine
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉B₃O₆ | [1][2][3] |
| Molecular Weight | 173.53 g/mol | [1][4] |
| Appearance | Clear colorless liquid | [1] |
| Melting Point | 10 °C | |
| Boiling Point | 130 °C | [2] |
| Density | 1.195 - 1.216 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.4 | |
| Vapor Pressure | 30 mmHg at 25 °C | |
| Flash Point | 9 °C (closed cup) | [5] |
| Water Solubility | Reacts | [1] |
| Stability | Air and moisture sensitive | [2] |
Spectroscopic Data
The structural identification of trimethoxyboroxine is routinely confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Table 2: Spectroscopic Data for Trimethoxyboroxine
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.40 (s, 9H) | [3] |
| ¹¹B NMR (THF) | δ 19.2 (s) | [6] |
| ¹³C NMR (THF) | δ 51.6 (s) | [6] |
| FT-IR (cm⁻¹) | 3200-3400 (B-O-H partial), 3000-2800 (aliphatic C-H), 1550-1410 (CH₃ deformation), 1390 (B-O), 1040 (B-H non-apical) | [3][7] |
Synthesis and Characterization
Trimethoxyboroxine can be synthesized through various methods, with one common and efficient laboratory-scale procedure involving a two-step process starting from boric acid and methanol (B129727).[2][3]
Experimental Protocol: Synthesis of Trimethoxyboroxine
This protocol is adapted from the work of Sürdem (2019).[3]
Step 1: Synthesis of Trimethyl Borate (B1201080) (Precursor)
-
To a 3 L reactor system, add boric acid (250 g, 4.04 mol) and methanol (515 mL, 20.20 mol).
-
Heat the mixture to 70 °C and stir for 3 hours.
-
To the resulting trimethyl borate/methanol azeotropic mixture, partially add lithium chloride until phase separation is observed.
-
Separate the product using an extraction funnel to obtain trimethyl borate as a colorless liquid.
Step 2: Synthesis of Trimethoxyboroxine
-
In a 3 L reactor system equipped with a Dean-Stark apparatus, combine boric acid (62 g, 1.02 mol) and trimethyl borate (107 g, 2.05 mol) in 515 mL of cyclohexane (B81311).
-
Heat the mixture to reflux and stir for 3 hours.
-
Monitor the reaction by observing the amount of methanol collected in the Dean-Stark trap (approximately 120 mL).
-
Upon completion, the cyclohexane solution contains the trimethoxyboroxine product.
Experimental Protocol: Characterization
¹H NMR Spectroscopy
-
Prepare a sample by dissolving a small amount of the synthesized trimethoxyboroxine in deuterated chloroform (B151607) (CDCl₃).
-
Acquire the spectrum using a 400 MHz NMR spectrometer.
-
The presence of a singlet peak around 3.40 ppm is indicative of the nine equivalent protons of the three methoxy groups.[3]
FT-IR Spectroscopy
-
Obtain the FT-IR spectrum of the neat liquid sample using a KBr window.
-
Characteristic absorption bands should be observed for B-O bonds (around 1390 cm⁻¹) and aliphatic C-H stretching (3000-2800 cm⁻¹).[3][7]
Applications
Trimethoxyboroxine is a versatile reagent with applications in various fields of chemistry.[1]
Organic Synthesis
Trimethoxyboroxine and related boronic esters are key reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[8][9] This reaction is fundamental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.
Polymer Chemistry and Materials Science
Trimethoxyboroxine serves as a curing agent for epoxy resins and as a flame retardant.[1][10] As a curing agent, it can initiate the polymerization of epoxy resins.[11][12] In its role as a flame retardant, it is believed to form a protective glassy layer upon combustion, thereby inhibiting the burning process.[2][6]
Other Applications
Trimethoxyboroxine is also utilized as an electrolyte additive in lithium-ion batteries to enhance performance, and as a derivatizing agent in gas chromatography (GC) to improve the volatility and detection of analytes with active hydrogen atoms.[2][10][13]
Safety Information
Trimethoxyboroxine is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[5][14] It should be handled with appropriate personal protective equipment, including gloves, goggles, and a face shield, in a well-ventilated area away from heat and ignition sources.[1][5]
Conclusion
Trimethoxyboroxine (CAS No. 102-24-9) is a valuable and versatile chemical intermediate with a well-defined profile of properties and reactivity. Its utility in organic synthesis, polymer chemistry, and materials science is well-established. A thorough understanding of its synthesis, handling requirements, and reaction mechanisms is crucial for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this important organoboron compound.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journal of Boron » Submission » Synthesis and characterization of trimethoxy boroxine [dergipark.org.tr]
- 6. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. exaly.com [exaly.com]
- 11. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 12. threebond.co.jp [threebond.co.jp]
- 13. gcms.cz [gcms.cz]
- 14. Suzuki Coupling [organic-chemistry.org]
